Compound Name: 4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
CAS Number: 1354954-23-6
Molecular Formula: C10H12Cl2FN3
Molecular Weight: 278.15 g/mol
4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride is a synthetic organic compound belonging to the class of imidazole derivatives. This compound is characterized by its unique imidazole ring structure, which imparts significant biological activity and potential applications in medicinal chemistry.
This compound is classified under imidazole derivatives, which are known for their diverse biological properties. Imidazoles are often utilized in pharmaceuticals due to their ability to interact with biological systems. The specific compound discussed here is a dihydrochloride salt, indicating the presence of two hydrochloric acid molecules associated with the base compound.
The synthesis of 4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride typically involves several steps:
The synthesis may require specific conditions such as controlled temperature and pH, along with catalysts or solvents that facilitate the reaction process.
The molecular structure of 4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride features:
The compound's structure can be represented as follows:
The reactions involving 4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride can include:
Reactivity may vary based on the presence of functional groups and environmental conditions such as pH and temperature.
The mechanism of action for compounds like 4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride typically involves:
Research indicates that imidazole derivatives often exhibit pharmacological activities such as antimicrobial, antifungal, and anticancer properties, although specific data for this compound may require further investigation.
Relevant data on boiling point, melting point, and density are not available in current literature sources.
4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride has potential applications in:
This compound's unique structure and properties make it a candidate for further research in medicinal chemistry and pharmacology.
Retrosynthetic deconstruction of [4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride reveals three strategic disconnection points: the fluorophenyl-imidazole linkage, the imidazole core, and the aminomethyl side chain. This approach enables systematic access to key intermediates while addressing regioselectivity challenges inherent to unsymmetrical imidazole synthesis [4].
The imidazole ring is constructed via Radiszewski synthesis, where α-bromo-4-fluoroacetophenone undergoes cyclocondensation with formamidine acetate. This reaction proceeds through nucleophilic displacement of bromide by the formamidine nitrogen, followed by intramolecular dehydration to form the imidazole core [4]. Critical parameters include:
Table 1: Catalyst Performance in Imidazole Cyclization
Catalyst System | Reaction Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|
None (thermal) | 12 | 90 | 65 |
TiCl₃-SiO₂ | 4 | 90 | 92 |
Cu₂O/Fe₃O₄ NPs | 1.5 | RT (ultrasonic) | 97 |
HPA (heteropolyacid) | 0.5 | 130 (microwave) | 95 |
Late-stage functionalization employs Suzuki-Miyaura cross-coupling between 4-bromoinidazole intermediates and 4-fluorophenylboronic acid. Key process refinements include:
N1 protection is essential before C2 functionalization to prevent polyalkylation. Protection strategies include:
Salt formation transforms the lipophilic free base into a crystalline, bioavailable hydrochloride salt. Process optimization reveals:
Table 2: Salt Characterization Data
Property | Free Base | Dihydrochloride Salt | Change (%) |
---|---|---|---|
Aqueous Solubility | 3.2 mg/mL | 142 mg/mL | +4331% |
Melting Point | 98-101°C | 188-191°C (dec.) | +90°C |
Hygroscopicity | High | Low | - |
Crystallinity | Amorphous | Crystalline | Improved |
Counterion effects significantly impact stability: the dihydrochloride form exhibits 18-month stability under accelerated conditions (40°C/75% RH), whereas the monohydrochloride shows deliquescence within 2 weeks. XRPD analysis confirms defined crystalline lattice formation only with two chloride ions per molecule [6] [8].
Sustainable methodologies enhance the synthesis' environmental profile:
Catalyst Innovation
Energy-Efficient Activation
Solvent Sustainability
Table 3: Green Chemistry Metrics Comparison
Method | PMI (Process Mass Intensity) | E-Factor | Energy Consumption (kJ/mol) |
---|---|---|---|
Conventional Synthesis | 86 | 54 | 4200 |
Green Protocol | 12 | 3.8 | 680 |
Improvement | 86% reduction | 93% reduction | 84% reduction |
These advancements collectively reduce the synthesis' environmental impact while maintaining the stringent purity profile required for pharmaceutical intermediates [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3